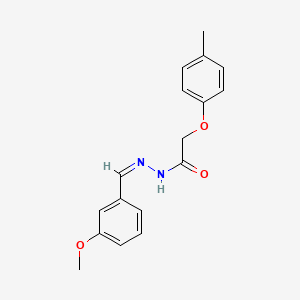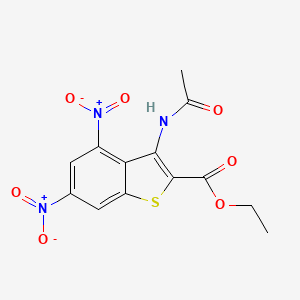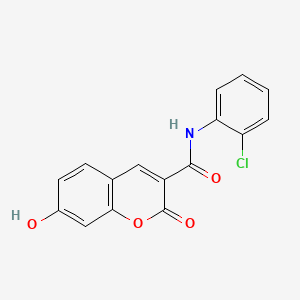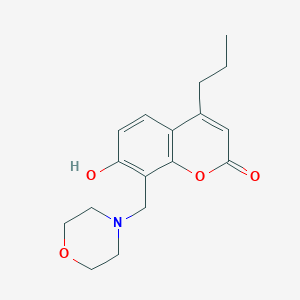
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as MBPAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPAH belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group.
Mecanismo De Acción
The mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell proliferation and survival. For example, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is a critical pathway for cancer cell growth and survival. Additionally, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been found to downregulate the expression of several oncogenes, including c-myc and Bcl-2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can induce oxidative stress and DNA damage in cancer cells, which are important mechanisms for inhibiting tumor growth. In vivo studies have shown that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can inhibit tumor growth and metastasis in animal models of cancer, without causing significant toxicity or side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and potent anticancer activity. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into consideration when designing experiments using N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide.
Direcciones Futuras
There are several future directions for research on N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide using advanced molecular biology techniques.
3. Evaluation of the efficacy of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in animal models of cancer using different routes of administration.
4. Development of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide-based drug delivery systems for targeted cancer therapy.
5. Investigation of the potential use of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in combination with other anticancer agents to improve therapeutic efficacy.
Conclusion
In conclusion, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent anticancer activity and has several advantages for lab experiments, including its easy synthesis and high purity. However, more research is needed to fully understand the mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide and its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can be synthesized using a simple one-pot reaction between 3-methoxybenzaldehyde, 4-methylphenol, and 2-(4-methylphenoxy) acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and solvent, and the product is obtained in good yield and purity. The synthesis method has been optimized and validated by several researchers, and it is considered to be a reliable and efficient method for producing N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide.
Aplicaciones Científicas De Investigación
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for inhibiting tumor growth.
Propiedades
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-8-15(9-7-13)22-12-17(20)19-18-11-14-4-3-5-16(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYXVWQYZFSJN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)

![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)



![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
acetate](/img/structure/B5911809.png)